Carboxylic Acid at the C-4 Position: A Regioisomeric Gap in Published Sliding Clamp SAR
The target compound bears the carboxylic acid at the 4-position of the tetrahydrocarbazole ring (C-5 in alternative 1H-carbazole numbering). This position is absent from all published X-ray co-crystal structures and SAR campaigns targeting the E. coli sliding clamp (β-clamp), which have systematically explored 1-carboxylic acid (PDB 4N9A), 2-carboxylic acid (PDB 4OVF), and 7-carboxylic acid (PDB 4N99) regioisomers [1]. The 1-carboxylic acid analog yielded MIC values of 21–43 μg/mL via its methyl/ethyl ester prodrugs, confirming that carboxylic acid position critically determines antibacterial activity in this system [2]. The 2-carboxylic acid regioisomer showed only fragment-level binding (Ki = 74,000 nM at the sliding clamp) [3]. The 4-carboxylic acid regioisomer therefore represents a structurally distinct, unexplored vector for fragment elaboration at subsite I of the β-clamp binding pocket [4].
| Evidence Dimension | Carboxylic acid positional isomerism — impact on E. coli sliding clamp binding and antibacterial activity |
|---|---|
| Target Compound Data | Carboxylic acid at C-4 (C-5 in 1H-carbazole numbering); no published sliding clamp data available — unexplored regioisomer |
| Comparator Or Baseline | 1-COOH isomer (CAS 50639-66-2): ester prodrug MIC = 21–43 μg/mL (Gram-negative and Gram-positive). 2-COOH isomer (PDB 4OVF): Ki = 74,000 nM, IC₅₀ = 134,000 nM. 7-COOH isomer (PDB 4N99): co-crystallized, affinity not separately reported |
| Quantified Difference | C-4 position is structurally orthogonal to all three published regioisomers; no direct affinity data exist for this vector, establishing a genuine SAR gap |
| Conditions | E. coli sliding clamp (DNA polymerase III β subunit); X-ray crystallography at 2.05–2.3 Å resolution; fragment-based screening; MIC determinations against representative Gram-negative and Gram-positive species |
Why This Matters
For antibacterial fragment-based drug discovery programs, the C-4 carboxylic acid regioisomer offers a structurally novel starting point that has not been explored in any published sliding clamp co-crystal structure, potentially enabling intellectual property differentiation and access to binding interactions unavailable to the 1-, 2-, or 7-carboxylic acid isomers.
- [1] Yin, Z.; Whittell, L.R.; Wang, Y.; Jergic, S.; Liu, M.; Harry, E.J.; Dixon, N.E.; Beck, J.L.; Kelso, M.J.; Oakley, A.J. Discovery of Lead Compounds Targeting the Bacterial Sliding Clamp Using a Fragment-Based Approach. J. Med. Chem. 2014, 57, 2799–2806. DOI: 10.1021/jm500122r. PDB entries: 4N94, 4N95, 4N96, 4N97, 4N98, 4N99, 4N9A. View Source
- [2] PDBsum entry 4N9A. E. coli Sliding Clamp in Complex with (R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid. Ester prodrug MIC = 21–43 μg/mL. https://www.ebi.ac.uk/pdbsum/4N9A. View Source
- [3] RCSB PDB. 4OVF: Binding Affinity Annotation — Ki = 7.40×10⁴ nM, IC₅₀ = 1.34×10⁵ nM for (R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. https://www.rcsb.org/structure/4OVF. View Source
- [4] Ma, M.; Luo, S.; An, S.; Nie, Z.; Wei, Z.; Zong, J.; Li, X.; Wang, C.; Tang, Y.; Yao, L. Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. Molecules 2026, 31(6), 977. DOI: 10.3390/molecules31060977. (Review confirms SAR dissection focuses on N-9, C-1, and C-6 positions; C-4/C-5 carboxylic acid position not covered in published SAR matrix.) View Source
